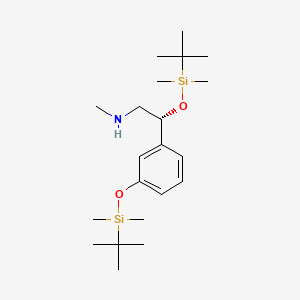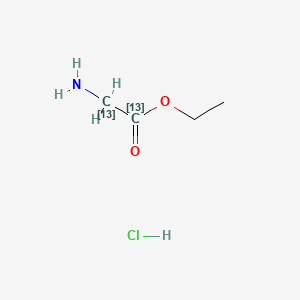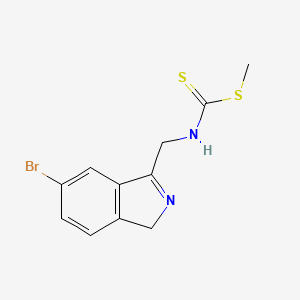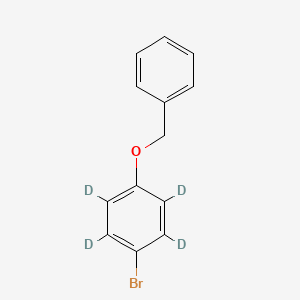
Benzyl 4-(Bromophenyl)-ether-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl 4-(Bromophenyl)-ether-d4” is also known as “Benzyl 4-bromophenyl ketone” or "Ethanone, 1- (4-bromophenyl)-2-phenyl-" . It has a molecular formula of C14H11BrO . The average mass is 275.141 Da and the monoisotopic mass is 273.999329 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthesis involved various reagents and reaction conditions .
Molecular Structure Analysis
The molecular structure of “Benzyl 4-(Bromophenyl)-ether-d4” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“Benzyl 4-(Bromophenyl)-ether-d4” has a molecular formula of C14H11BrO . The average mass is 275.141 Da and the monoisotopic mass is 273.999329 Da .
科学的研究の応用
Protecting Groups in Organic Synthesis
- Benzyl ether-type protecting groups, like 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, are used for alcohols in organic synthesis. These groups offer stability against oxidizing conditions and can be introduced and removed under specific conditions, making them useful in the direct stereocontrolled synthesis of compounds like beta-mannopyranosides (Crich, Li, & Shirai, 2009).
Antioxidant Properties
- Bromophenols, including those structurally related to benzyl 4-(bromophenyl)-ether-d4, have been identified as potent antioxidants. They exhibit significant antioxidant activity in cellular assays, which is crucial for understanding their potential health benefits and applications (Olsen, Hansen, Isaksson, & Andersen, 2013).
Functionalization of Polymers
- Bromophenyl groups are used to functionalize poly(alkyl aryl ether) dendrimers, a type of polymer. This functionalization is crucial in various chemical reactions, including those leading to the formation of compounds with different properties, such as deuterated and carboxylic acid functionalized dendrimers (Nithyanandhan & Jayaraman, 2006).
Catalytic Reactions
- Catalytic reactions involving benzyl-phenyl ethers, like hydrogenolysis, are significant in the field of organic chemistry. These reactions are part of processes that aim to convert lignocellulosic biomasses into valuable chemicals, showcasing the importance of benzyl ethers in renewable resource utilization (Paone, Beneduci, Corrente, Malara, & Mauriello, 2020).
Antibacterial Properties
- Bromophenols derived from marine algae, structurally similar to benzyl 4-(bromophenyl)-ether-d4, exhibit antibacterial properties. These compounds, through their structural configurations and bromine content, provide essential insights into developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Membrane Applications in Fuel Cells
- Bromophenyl pendant groups are integral to the synthesis of fluorinated poly(aryl ether), which, after phosphonation, may serve as a candidate polymeric electrolyte membrane for fuel cell applications. This showcases the compound's potential in energy technology (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).
Safety And Hazards
“Benzyl 4-(Bromophenyl)-ether-d4” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
特性
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSGILAXUXMGI-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC2=CC=CC=C2)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(Bromophenyl)-ether-d4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)

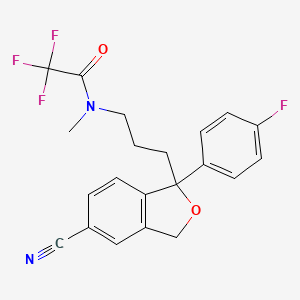

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)
